Methyl 5-butanamido-2,3-diethoxybenzoate
Description
Methyl 5-butanamido-2,3-diethoxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a butanamido group at the 5-position and ethoxy groups at the 2- and 3-positions. This compound is structurally characterized by its ester (-COOCH₃) and amide (-CONH-) functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
90257-28-6 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 5-(butanoylamino)-2,3-diethoxybenzoate |
InChI |
InChI=1S/C16H23NO5/c1-5-8-14(18)17-11-9-12(16(19)20-4)15(22-7-3)13(10-11)21-6-2/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
LVLSLEUGMZPENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)OCC)OCC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-butanamido-2,3-diethoxybenzoate typically involves the esterification of 5-butanamido-2,3-diethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butanamido-2,3-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-butanamido-2,3-diethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-butanamido-2,3-diethoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters with Aromatic Substitutions
Compounds such as sandaracopimaric acid methyl ester (Figure 2, 3 in ) and methyl shikimate () share the methyl ester core but differ in substituents. For instance:



- Sandaracopimaric acid methyl ester (a diterpenoid methyl ester) lacks amide groups but includes a fused cyclic structure, enhancing its rigidity and thermal stability compared to the more flexible 2,3-diethoxybenzoate framework.
- Methyl shikimate () features a cyclohexene ring with hydroxyl and ester groups, resulting in higher polarity than Methyl 5-butanamido-2,3-diethoxybenzoate due to the absence of lipophilic ethoxy and butanamido groups.
Amide-Containing Methyl Esters
- Methyl 2-benzoylamino-3-oxobutanoate () contains a benzoylamino group and a ketone, whereas this compound has a butanamido group.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide group but lacks ester functionality.
Data Table: Key Properties of this compound and Analogues
Research Findings and Limitations
- Synthetic Flexibility : The ethoxy and butanamido groups in this compound may enable tunable reactivity, akin to the N,O-directing group in . However, steric hindrance from the diethoxy groups could limit catalytic applications .
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from analogues.
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